molecular formula C16H14N2OS B3015175 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536979-42-7

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B3015175
CAS No.: 536979-42-7
M. Wt: 282.36
InChI Key: SHQGSDDDFQPHAU-UHFFFAOYSA-N
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Description

2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 2-phenylindole core. The indole moiety is substituted at the 3-position with a sulfanyl (-S-) group linked to an acetamide (-NHCOCH3) side chain.

Properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-14(19)10-20-16-12-8-4-5-9-13(12)18-15(16)11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQGSDDDFQPHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the reaction of 2-phenyl-1H-indole-3-thiol with chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the interaction with specific molecular targets in microbial cells. The compound may inhibit key enzymes or disrupt cellular processes, leading to the death of the microorganism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide with structurally or functionally related compounds, emphasizing differences in substituents, molecular properties, and biological activities.

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Bioactivity Source
This compound Indole-3-sulfanyl-acetamide with 2-phenyl substitution ~324 (estimated) Not explicitly reported; inferred from analogs (e.g., antimicrobial, enzyme inhibition)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) Oxadiazole-sulfanyl-acetamide with indol-3-ylmethyl and chloro-methylphenyl substituents 428.5 Lipoxygenase (LOX) inhibition; α-glucosidase inhibition
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (19) Triazole-sulfanyl-acetamide with 2-iodophenyl substitution ~400 (estimated) Antimicrobial activity (MIC tested against E. coli)
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)acetamide) Oxazole-sulfanyl-acetamide with 4-ethylphenyl substitution 356.4 Wnt/β-catenin pathway inhibition; anti-inflammatory activity
N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide Oxazol-2-yl-sulfanyl-acetamide with acetylamino-phenyl substitution ~345 (estimated) Highlighted as a drug discovery candidate (in silico analysis)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral indole-3-acetamide with phenylethyl side chain 278.34 Intermediate for nitrogen heterocycles and alkaloid synthesis

Key Observations:

Structural Diversity :

  • Core Modifications : While this compound has an indole-sulfanyl-acetamide backbone, analogs like 8t () and iCRT3 () incorporate oxadiazole or oxazole rings, enhancing rigidity and binding specificity.
  • Substituent Effects : Halogenation (e.g., iodine in 19 ), alkylation (e.g., ethyl in iCRT3 ), or aromatic substitution (e.g., benzodioxol in ) modulate solubility and target affinity.

Biological Activity: Antimicrobial Potential: Compounds like 19 and 38/39 () with triazole-sulfanyl groups exhibit MIC values against E. coli, suggesting the sulfanyl-acetamide motif contributes to bacterial membrane disruption . Pathway Modulation: iCRT3’s Wnt pathway inhibition underscores the role of sulfanyl-acetamides in regulating inflammatory responses .

Synthesis and Characterization :

  • Crystallography : Chiral analogs like (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () are characterized via X-ray diffraction (space group P212121), providing insights into hydrogen bonding and packing interactions critical for stability .
  • Spectroscopy : NMR (¹H, ¹³C) and mass spectrometry are standard for validating sulfanyl-acetamide derivatives (e.g., 8t , 19 ) .

Drug Discovery Relevance: Sulfur-containing analogs (e.g., N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide) are prioritized in silico for their novelty and bioactivity .

Biological Activity

The compound 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is an indole derivative recognized for its diverse biological activities. Indole compounds are known for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

Target Interactions

The exact mode of action of this compound is not fully elucidated; however, it is believed to interact with various biological receptors and enzymes. Indole derivatives typically bind to multiple targets, including:

  • RNA-dependent RNA polymerase (RdRp) : This interaction inhibits viral replication in respiratory syncytial virus (RSV) and influenza A virus (IAV) .
  • Cyclooxygenase (COX) enzymes : The compound exhibits anti-inflammatory activity by inhibiting COX enzymes, which are critical in the inflammatory response .

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Cell Signaling : It modulates cellular signaling pathways that can lead to reduced inflammation and altered gene expression.
  • Metabolic Pathways : Its interaction with RdRp affects metabolic processes related to viral replication .

Antiviral Activity

Research has shown that this compound possesses significant antiviral properties. In studies evaluating its efficacy against RSV and IAV, several derivatives demonstrated low micromolar to sub-micromolar effective concentrations (EC50), indicating potent antiviral activity .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects using various models. Notably, it has been shown to:

  • Reduce pro-inflammatory cytokines.
  • Inhibit COX enzyme activity with an IC50 comparable to standard anti-inflammatory drugs like ibuprofen .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound across various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
Hep-23.25
P81517.82
MCF-71.88
HCT1160.95

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting potential as an anticancer agent.

In Vivo Studies

In animal models, the compound was tested for its anti-inflammatory properties. It was found to effectively reduce inflammation in carrageenan-induced paw edema models, demonstrating a significant reduction in swelling compared to control groups .

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